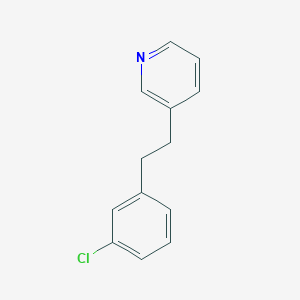

3-(3-Chlorophenylethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(3-chlorophenyl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWNRACOMOLTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602988 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-59-9 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Chlorophenylethyl)pyridine CAS 31251-59-9 properties

As a Senior Application Scientist specializing in API (Active Pharmaceutical Ingredient) process chemistry, I approach the evaluation of chemical intermediates not just as static molecules, but as dynamic cogs within a larger synthetic engine. 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) is a prime example of such a molecule. It serves as a critical synthetic bridge and a monitored impurity in the commercial manufacturing of second-generation, non-sedating antihistamines, most notably Loratadine and its active metabolite, Desloratadine[1],[2].

This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and utilization of this specific pyridine derivative.

Physicochemical & Structural Profiling

Before deploying any intermediate into a multi-step reactor, its physical parameters must be strictly defined to design appropriate solvent systems and extraction protocols. 3-(3-Chlorophenylethyl)pyridine features a flexible ethyl linker connecting a basic pyridine ring to a lipophilic chlorophenyl moiety, dictating its solubility and chromatographic behavior[1],[3].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification | Process Chemistry Implication |

| Chemical Name | 3-(3-Chlorophenylethyl)pyridine | IUPAC standard nomenclature. |

| CAS Registry Number | 31251-59-9 | Unique identifier for regulatory filing[1]. |

| Molecular Formula | C13H12ClN | Used for precise mass balance calculations[1]. |

| Molecular Weight | 217.69 g/mol | Critical for stoichiometric reagent dosing[1]. |

| Appearance | Pale yellow to off-white oil/solid | Indicates the need for crystallization or chromatographic purification. |

| Solubility | Soluble in Methanol, THF, DCM | Dictates the use of biphasic aqueous/organic extraction systems. |

| API Relevance | Loratadine Impurity 34 / 57 | Must be monitored via HPLC to ensure API regulatory compliance[1],. |

Mechanistic Pathway: The Loratadine Synthetic Engine

The strategic value of 3-(3-Chlorophenylethyl)pyridine lies in its role as the foundational skeleton for the benzocycloheptapyridine tricyclic core of Loratadine[2]. The synthesis relies on a highly controlled sequence of alkylation, functionalization, and an aggressive intramolecular Friedel-Crafts acylation[4],[5].

Figure 1: Synthetic workflow illustrating the role of CAS 31251-59-9 in Loratadine API production.

Causality in the Pathway:

-

Why Alkylation? The ethyl bridge is established by coupling 3-methylpyridine with 3-chlorobenzyl chloride. Because the protons on the 3-methyl group of pyridine are weakly acidic (lacking resonance stabilization from the nitrogen), a powerful base is required to force deprotonation[5].

-

Why Friedel-Crafts? To form the central 7-membered cycloheptane ring, the molecule must fold back on itself. The chlorophenyl ring is electronically deactivated by the chlorine atom, requiring extreme Lewis/Brønsted acid conditions (Polyphosphoric acid) to drive the electrophilic aromatic substitution[4].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a validation checkpoint to confirm reaction progression before committing to downstream processing.

Protocol A: Synthesis of 3-(3-Chlorophenylethyl)pyridine via Directed Alkylation

This protocol describes the carbon-carbon bond formation that yields CAS 31251-59-9.

-

System Preparation: Purge a rigorously dried, three-necked round-bottom flask with inert Nitrogen (

). Causality: Organolithium reagents are highly pyrophoric and will rapidly quench in the presence of atmospheric moisture, destroying the stoichiometry. -

Substrate Dissolution: Dissolve 3-methylpyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.

-

Causality: The cryogenic temperature (-78°C) is critical. It prevents the highly nucleophilic n-BuLi from attacking the pyridine ring directly (Chichibabin-type side reactions), thermodynamically directing it to abstract the weakly acidic 3-methyl proton instead[5].

-

-

Electrophile Addition: Slowly introduce 3-chlorobenzyl chloride (1.05 eq) dissolved in THF. Allow the reaction to gradually warm to 0°C over 2 hours.

-

Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: 70:30 Hexane/Ethyl Acetate). The disappearance of the 3-chlorobenzyl chloride spot validates successful coupling.

-

Quenching & Isolation: Quench the reaction carefully with saturated aqueous ammonium chloride (

). Extract the aqueous layer with Ethyl Acetate (

Protocol B: Downstream Cyclization to the Loratadine Tricyclic Core

This protocol details the conversion of the intermediate (post-functionalization) into the API core.

-

Super-Acid Preparation: In a heavy-walled reactor, heat Polyphosphoric Acid (PPA, 10-15 volumes) to 175°C. Add Phosphorus Pentoxide (

, 3% to 20% by mass) and stir mechanically until a homogeneous, viscous phase is achieved[4].-

Causality:

acts as a potent chemical dehydrating agent. It consumes water generated during the reaction, preventing the hydrolysis of the reactive acylium ion intermediate and maintaining the extreme acidity of the PPA system[4].

-

-

Substrate Addition: Carefully introduce the functionalized 3-(3-chlorophenylethyl)pyridine derivative (e.g., the cyano or amide derivative) into the hot PPA mixture[4],[5].

-

Thermal Cyclization: Maintain the internal temperature between 175°C and 210°C for 5 to 14 hours[4].

-

Causality: The extreme thermal energy is required to overcome the activation barrier of performing an electrophilic aromatic substitution on a ring that is sterically hindered and electronically deactivated by the meta-chloro substituent.

-

-

Validation Checkpoint (HPLC): Pull a 0.5 mL aliquot, quench in ice water, extract with DCM, and inject into the HPLC. Proceed to work-up only when the starting material peak area is <2%.

-

Work-up: Pour the molten reaction mixture over crushed ice to safely hydrolyze the polyphosphate chains. Neutralize the highly acidic aqueous phase carefully with 5M

until pH 7-8 is reached. Extract with a 1:1 mixture of Ethyl Acetate and Hexane, then recrystallize to isolate the pure tricyclic ketone[4].

Analytical Characterization & Impurity Profiling

Because 3-(3-Chlorophenylethyl)pyridine is also tracked as an impurity (Loratadine Impurity 34 / 57) in final API formulations, robust analytical methods are mandatory[1],.

Table 2: Self-Validating HPLC Method Parameters for Impurity Profiling

| Parameter | Specification | Causality / Rationale |

| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Provides optimal hydrophobic retention for lipophilic aromatic compounds. |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.5) | Maintains the pyridine nitrogen in a consistent, neutral ionization state to prevent peak tailing. |

| Mobile Phase B | Acetonitrile (Gradient) | Ensures efficient and sharp elution of the non-polar chlorophenyl moiety. |

| Detection | UV at 240 nm | Aligns perfectly with the strong |

References

- Source: Google Patents (China National Intellectual Property Administration)

- Source: Google Patents (China National Intellectual Property Administration)

Sources

- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 31255-57-9: 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarb… [cymitquimica.com]

- 4. CN1740160A - Synthesis process of loratadine intermediate - Google Patents [patents.google.com]

- 5. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-[2-(3-Chlorophenyl)ethyl]pyridine: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-[2-(3-Chlorophenyl)ethyl]pyridine. Due to the limited publicly available data on this specific compound, this paper also draws logical comparisons and distinctions with its more extensively documented derivative, 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, a crucial intermediate in the synthesis of the antihistamine Loratadine.

Introduction and Core Chemical Identity

3-[2-(3-Chlorophenyl)ethyl]pyridine is a substituted pyridine derivative with the chemical formula C₁₃H₁₂ClN.[1] It is characterized by a pyridine ring linked to a 3-chlorophenyl group via an ethyl bridge. This compound is primarily recognized as a useful intermediate in organic synthesis.[1] Its structural features, combining a basic pyridine moiety with a halogenated aromatic ring, make it a versatile building block for more complex molecules.

While detailed research on 3-[2-(3-Chlorophenyl)ethyl]pyridine itself is not abundant in public literature, its close analog, 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, has been the subject of more extensive study due to its role as a key intermediate in the industrial synthesis of Loratadine, a widely used non-sedating antihistamine.[2][3] Understanding the chemistry of the carbonitrile derivative can, therefore, provide valuable insights into the potential reactivity and properties of 3-[2-(3-Chlorophenyl)ethyl]pyridine.

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | [1] |

| CAS Number | 31251-59-9 | [1] |

| Molecular Formula | C₁₃H₁₂ClN | [1] |

| Molecular Weight | 217.7 g/mol | [1] |

| Appearance | Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Methodologies

A plausible synthetic route to 3-[2-(3-Chlorophenyl)ethyl]pyridine could involve the reduction of a suitable precursor, such as a corresponding vinylpyridine or the hydrolysis of the nitrile group from 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile followed by decarboxylation, though the latter may be a challenging transformation.

The synthesis of the closely related 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile is well-documented and typically involves a multi-step process. A common approach begins with the condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde.[4] This is followed by a reduction of the resulting vinyl intermediate.[4]

Illustrative Synthetic Pathway (for the Carbonitrile Derivative)

Caption: Synthesis of the carbonitrile derivative.

This process highlights a potential strategy for accessing the core structure of 3-[2-(3-Chlorophenyl)ethyl]pyridine.

Analytical Characterization

Comprehensive analytical data such as NMR, IR, and mass spectrometry for 3-[2-(3-Chlorophenyl)ethyl]pyridine are not widely published. For research purposes, it is crucial to perform full analytical characterization upon synthesis.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, the 3-chlorophenyl ring, and the two methylene groups of the ethyl bridge. The integration of these signals would be consistent with the number of protons in each environment.

-

¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including those in the pyridine and chlorophenyl rings, as well as the two aliphatic carbons of the ethyl linker.

-

IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations from the aromatic rings, and a C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.7 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Development

As described, 3-[2-(3-Chlorophenyl)ethyl]pyridine is a compound useful in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic pyridine nitrogen and a modifiable aromatic ring, makes it a valuable starting material for the synthesis of a variety of target molecules.

Its primary known utility is as a potential precursor or intermediate in the synthesis of pharmaceutical compounds. The structural motif of a substituted pyridine linked to a phenyl group is present in numerous biologically active molecules.

Safety and Handling

Specific toxicology data for 3-[2-(3-Chlorophenyl)ethyl]pyridine is not available. However, based on the data for the closely related 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, caution should be exercised when handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

-

Ventilation: Work in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

For the carbonitrile derivative, hazards such as respiratory irritation have been noted.[6] While these may not be directly transferable, it is prudent to handle 3-[2-(3-Chlorophenyl)ethyl]pyridine with a similar level of care until specific toxicological data becomes available.

Conclusion

3-[2-(3-Chlorophenyl)ethyl]pyridine represents an important, albeit under-documented, chemical entity with potential applications in synthetic chemistry, particularly in the field of drug discovery and development. While a significant portion of the detailed available literature focuses on its 2-carbonitrile derivative, the structural and chemical knowledge of the latter provides a valuable framework for understanding the synthesis, characterization, and handling of 3-[2-(3-Chlorophenyl)ethyl]pyridine. Further research into this compound is warranted to fully elucidate its properties and unlock its potential as a versatile synthetic building block.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 5. 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile | C14H11ClN2 | CID 4123225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 3-(3-Chlorophenylethyl)pyridine: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-(3-Chlorophenylethyl)pyridine, a pivotal chemical intermediate in modern pharmaceutical manufacturing. With the molecular formula C₁₃H₁₂ClN and a molecular weight of approximately 217.69 g/mol , this compound is most notably utilized in the synthesis of Loratadine, a widely used second-generation antihistamine.[1][2] This document delves into the core physicochemical properties of 3-(3-Chlorophenylethyl)pyridine, provides a detailed, field-proven synthesis protocol, and elucidates its critical role in the construction of the Loratadine molecule. Furthermore, it explores the biological mechanism of action of the end-product, Loratadine, to provide essential context for researchers and drug development professionals. Safety, handling, and disposal considerations are also outlined to ensure best laboratory practices.

Core Compound Identity and Properties

3-(3-Chlorophenylethyl)pyridine, also known by its synonym 3-(m-chlorophenethyl)pyridine, is an organic compound featuring a pyridine ring linked to a 3-chlorophenyl group via an ethyl bridge.[3] Its identity is unequivocally established by its CAS Registry Number: 31251-59-9.[1][2]

Physicochemical and Spectroscopic Characterization

The compound typically presents as an oil and is utilized as a versatile building block in organic synthesis.[1][3] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 3-(3-Chlorophenylethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 31251-59-9 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClN | [1][2] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| Appearance | Oil | [3] |

| Primary Application | Intermediate in organic synthesis | [1] |

Note on Spectroscopic Data: As a self-validating system, positive identification of synthesized 3-(3-Chlorophenylethyl)pyridine is paramount. Researchers must perform their own analytical characterization. Standard methods include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While commercial suppliers may offer reference spectra, experimental acquisition and comparison are essential for batch validation and regulatory compliance.

Synthesis Protocol: A Field-Proven Methodology

The synthesis of 3-(3-Chlorophenylethyl)pyridine can be effectively achieved via a multi-step pathway starting from common laboratory reagents. The following protocol is adapted from established industrial processes, specifically a Wolff-Kishner reduction of a ketone precursor. This choice of reaction is based on its high efficiency in deoxygenating carbonyls that are stable under strongly basic conditions.

Experimental Workflow for Synthesis

The overall workflow involves the synthesis of a ketone intermediate followed by its reduction to yield the final product.

Caption: Synthetic workflow for 3-(3-Chlorophenylethyl)pyridine.

Detailed Step-by-Step Protocol

Materials:

-

3-Pyridyl-3-chlorobenzyl ketone

-

Hydrazine hydrate (80% or higher)

-

Sodium hydroxide (pellets)

-

Monoethylene glycol

-

Deionized water

-

Methylene chloride (for extraction)

-

Standard laboratory glassware, heating mantle, and reflux condenser

Procedure (Wolff-Kishner Reduction):

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and a temperature probe, charge the 3-pyridyl-3-chlorobenzyl ketone intermediate.

-

Reagent Addition: Add monoethylene glycol as the solvent, followed by hydrazine hydrate and sodium hydroxide pellets. Causality Note: Ethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature for the reduction. Sodium hydroxide acts as the base required for the formation of the hydrazone intermediate and subsequent dinitrogen elimination.

-

Heating and Reflux: Heat the reaction mixture to 140-145°C. Maintain this temperature and allow the reaction to proceed under reflux for 6-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mass into chilled deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using methylene chloride (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with deionized water to remove residual ethylene glycol and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal and Isolation: Filter off the drying agent and remove the solvent (methylene chloride) under reduced pressure using a rotary evaporator. The resulting crude oil is 3-(3-Chlorophenylethyl)pyridine.

-

Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Application in Drug Development: Synthesis of Loratadine

The primary application of 3-(3-Chlorophenylethyl)pyridine in the pharmaceutical industry is as a key intermediate in the synthesis of Loratadine. It serves as the foundational structure upon which the rest of the tricyclic antihistamine is built.

Synthetic Pathway to Loratadine Precursor

Following its synthesis, 3-(3-Chlorophenylethyl)pyridine undergoes further transformations, including oxidation and cyanation, to introduce the necessary functional groups for the final cyclization steps that form the Loratadine core.

Caption: Conversion to a key Loratadine precursor.

This 2-cyano derivative is a critical precursor which, through reactions such as a Grignard reaction with an N-methyl-4-piperidyl magnesium halide and subsequent acid-catalyzed cyclization, forms the complete tricyclic structure of Loratadine.

Biological Context: Mechanism of Action of Loratadine

Understanding the end-use of 3-(3-Chlorophenylethyl)pyridine requires insight into the pharmacology of Loratadine. Loratadine is a potent, long-acting, non-sedating antihistamine.

Antagonism of the Histamine H1 Receptor

Allergic reactions are mediated by the release of histamine from mast cells, which then binds to H1 receptors on various cells. This binding triggers the classic symptoms of allergies: vasodilation (flushing), increased vascular permeability (edema, runny nose), and sensory nerve stimulation (itching).

Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors.[2][4][5] It competes with histamine for these binding sites but does not activate the receptor. By occupying the receptor, it prevents histamine from binding and initiating the downstream allergic cascade.[1] Its non-sedating profile is a key clinical advantage, attributed to its low propensity to cross the blood-brain barrier and affect H1 receptors in the central nervous system.[4]

Sources

Loratadine intermediate 3-(3-Chlorophenylethyl)pyridine

An In-depth Technical Guide to the Loratadine Intermediate: 3-(3-Chlorophenylethyl)pyridine

Authored by: A Senior Application Scientist

Introduction

Loratadine is a widely recognized second-generation antihistamine, valued for its efficacy in treating allergic conditions such as rhinitis and urticaria without the sedative effects common to its predecessors.[1][2][3] The intricate tricyclic structure of Loratadine necessitates a multi-step synthesis, the efficiency of which is paramount for large-scale pharmaceutical production. Central to this synthesis is the formation of key intermediates that serve as the foundational building blocks of the final active pharmaceutical ingredient.

This technical guide provides a comprehensive examination of one such pivotal molecule: 3-(3-Chlorophenylethyl)pyridine . This compound is a critical intermediate in several established synthetic pathways to Loratadine.[4] Understanding its synthesis, properties, and subsequent chemical transformations is essential for researchers, chemists, and professionals involved in the development and manufacturing of Loratadine and related compounds. This document will delve into the core synthetic strategies, analytical methodologies, and the mechanistic principles that govern the role of this intermediate in the construction of the Loratadine core.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical characteristics of 3-(3-Chlorophenylethyl)pyridine is fundamental for its handling, analysis, and application in synthesis.

| Property | Value |

| CAS Number | 31251-59-9[5][6][7][8] |

| Molecular Formula | C13H12ClN[5][7][8] |

| Molecular Weight | 217.69 g/mol [5][7][8] |

| Appearance | Oil[6] |

| Synonyms | 3-[2-(3-Chlorophenyl)ethyl]pyridine, 3-(m-chlorophenethyl)pyridine[6][7] |

| Storage | 2-8°C Refrigerator[6] |

Synthesis of the Core Intermediate: 3-(3-Chlorophenylethyl)pyridine

The industrial production of 3-(3-Chlorophenylethyl)pyridine is achieved through various synthetic routes, often tailored to optimize yield, purity, and cost-effectiveness. A prevalent strategy begins with readily available pyridine derivatives.

Synthetic Pathway from 3-Methyl-2-Cyanopyridine

One of the most common and well-documented routes starts from 2-cyano-3-methylpyridine.[1][2][9] This pathway involves the strategic activation of the methyl group on the pyridine ring to facilitate coupling with a substituted benzyl halide.

Experimental Protocol: Alkylation and Subsequent Transformations

-

Activation and Alkylation: The process often begins by treating 2-cyano-3-methylpyridine with a strong base, such as lithium diisopropylamide (LDA), in an inert solvent like tetrahydrofuran (THF) at low temperatures (-5°C to +5°C). This deprotonates the methyl group, forming a nucleophilic carbanion.[10]

-

Coupling Reaction: The resulting anion is then reacted with 3-chlorobenzyl chloride.[10] This is a standard nucleophilic substitution reaction where the pyridine-derived carbanion displaces the chloride ion on the benzyl group, forming the crucial carbon-carbon bond and yielding a precursor to the target intermediate.

-

Further Modification: Depending on the specific synthetic scheme, the cyano group may be retained for subsequent cyclization reactions or modified. In some pathways, the initial product undergoes further reactions, such as reduction of a ketone formed from a related synthesis, to arrive at the final 3-(3-Chlorophenylethyl)pyridine structure.[11] For instance, a related ketone, 3-pyridyl-3-chlorobenzyl ketone, can be reduced using hydrazine hydrate and sodium hydroxide (a Wolff-Kishner reduction) to yield 3-(3-chlorophenylethyl)pyridine.[11]

Caption: Synthesis workflow for 3-(3-Chlorophenylethyl)pyridine.

The Pivotal Role in Loratadine Synthesis: Intramolecular Cyclization

The primary utility of 3-(3-Chlorophenylethyl)pyridine lies in its role as a precursor to the tricyclic core of Loratadine. This is accomplished through an intramolecular Friedel-Crafts-type reaction. To facilitate this, the intermediate is first converted into a more reactive derivative, typically by introducing a nitrile or carboxylic acid group at the 2-position of the pyridine ring.

Conversion to 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile

Before cyclization, 3-(3-Chlorophenylethyl)pyridine is often cyanated at the 2-position. This can be achieved by first forming the N-oxide of the pyridine ring, followed by reaction with a cyanide source.[11] The resulting compound, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, is a key substrate for the cyclization step.[12][13]

Intramolecular Cyclization to the Tricyclic Ketone

The cyclization of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is the cornerstone of Loratadine synthesis, forming the seven-membered ring fused to the benzene and pyridine moieties. This reaction is typically acid-catalyzed.

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization

-

Reaction Setup: A mixture of polyphosphoric acid (PPA) and phosphorus pentoxide (P2O5) is prepared and heated to a high temperature (typically 190-240°C) with stirring to form a homogeneous system.[12]

-

Addition of Substrate: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is added to the hot acid mixture.[12]

-

Reaction and Workup: The reaction is maintained at this elevated temperature for several hours (e.g., 5-14 hours).[12] Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The pH is adjusted to neutralize the acid, causing the product to precipitate.

-

Purification: The crude product, 8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-one, is collected and purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate, n-hexane, and petroleum ether.[12]

This cyclization is a critical step, and its yield and purity directly impact the overall efficiency of the Loratadine manufacturing process. The use of strong acids like PPA/P2O5 facilitates the intramolecular electrophilic attack of the pyridine-associated carbon onto the chlorophenyl ring, leading to the desired tricyclic ketone.

Caption: Conversion to the key tricyclic ketone of Loratadine.

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-(3-Chlorophenylethyl)pyridine is crucial for its successful use in the synthesis of Loratadine. Any impurities can lead to side reactions, lower yields, and complications in the purification of the final drug product. A suite of analytical techniques is employed for its characterization.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity and quantifying the intermediate.[11][14] These techniques are highly sensitive and can separate the main compound from starting materials, by-products, and other impurities.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's hydrogen and carbon framework.[15]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.[14]

-

Safety, Handling, and Storage

As with all chemical intermediates, proper safety protocols must be followed when handling 3-(3-Chlorophenylethyl)pyridine. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator at 2-8°C to maintain its stability and prevent degradation over time.[6]

Conclusion

3-(3-Chlorophenylethyl)pyridine is more than just a precursor; it is a cornerstone in the elegant and complex synthesis of Loratadine. Its successful and efficient production is a critical determinant of the overall economic viability of the manufacturing process. The synthetic routes to this intermediate, particularly those starting from functionalized pyridines, and its subsequent acid-catalyzed cyclization to form the characteristic tricyclic ketone, highlight key principles of modern organic synthesis. For professionals in drug development and manufacturing, a deep understanding of the chemistry, analysis, and handling of this intermediate is indispensable for producing high-quality Loratadine.

References

- Zhejiang University. (2006). Synthesis process of loratadine intermediate.

- Zhejiang Aoxing Pharmaceutical Co Ltd. (2022). Preparation method of loratadine key intermediate.

- Morepen Laboratories Ltd. (2006). A process for the manufacturing of loratadine and its intermediates.

-

Pharmaffiliates. CAS No : 31251-59-9 | Product Name : 3-(3-Chlorophenylethyl)pyridine. Pharmaffiliates. [Link]

-

Veer-Chemie. 3-(3-Chlorophenylethyl)pyridine. Veer-Chemie. [Link]

-

Zhuang, S., et al. (2013). Progress in the Synthesis of Loratadine. Chinese Journal of Pharmaceuticals. [Link]

-

Unknown Author. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. [Link]

-

Li, X. P., et al. (2005). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Unknown Author. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Francis Academic Press. [Link]

-

Abiogen Pharma S P A. (2002). A Process For Synthesizing Loratadine. QuickCompany. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS. ATSDR. [Link]

-

Pharmaffiliates. Loratadine-impurities. Pharmaffiliates. [Link]

-

Al-kassas, R., et al. (2024). Sublingual Fast-Dissolving Thin Films of Loratadine: Characterization, In Vitro and Ex Vivo Evaluation. MDPI. [Link]

Sources

- 1. One moment, please... [drpress.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Synthesis of Loratadine [cjph.com.cn]

- 5. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. veerchemie.com [veerchemie.com]

- 8. 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. A Process For Synthesizing Loratadine [quickcompany.in]

- 11. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 12. Synthesis process of loratadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. 31251-59-9|3-(3-Chlorophenethyl)pyridine| Ambeed [ambeed.com]

Foundational Starting Materials: The Bottom-Up Assembly

Desloratadine Synthesis: A Comprehensive Guide to Starting Materials and Mechanistic Pathways

As a potent, non-sedating H1-receptor antagonist, desloratadine is the primary active metabolite of loratadine. From the perspective of industrial and synthetic chemistry, producing high-purity desloratadine is a rigorous multi-stage process. It requires the strategic assembly of a tricyclic core, the integration of a piperidine ring, and a highly controlled terminal deprotection step.

This technical guide dissects the foundational starting materials, the intermediate milestones, and the terminal decarbethoxylation protocols required to synthesize desloratadine, explaining the mechanistic causality behind each experimental choice.

While loratadine is the immediate precursor to desloratadine, understanding the full synthetic pipeline requires examining the foundational building blocks used to construct the tricyclic core[1].

2-Cyano-3-methylpyridine and Alkylating Agents

The most industrially viable route initiates with 2-cyano-3-methylpyridine [1][2]. This specific starting material is selected because the cyano group acts as an excellent directing electrophile for the Ritter reaction, while the methyl group provides the necessary carbon framework for the subsequent cycloheptene ring formation[2].

-

Amide Formation : 2-cyano-3-methylpyridine is reacted with tert-butanol catalyzed by sulfuric acid to form a tert-butyl carboxamide intermediate[1].

-

Alkylation : This intermediate is alkylated using a 3-chlorobenzyl derivative (such as 3-[2-(3-chlorophenyl)ethyl] chloride) to build the extended carbon skeleton[1].

The Tricyclic Ketone Intermediate

The alkylated intermediate undergoes acidic hydrolysis and a Friedel-Crafts cyclization (often utilizing methanesulfonic acid) to construct the rigid tricyclic core: 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one [1][3]. This tricyclic ketone is the critical junction in the synthesis, serving as the anchor for the piperidine ring.

Piperidine Integration to Yield Loratadine

To introduce the piperidine moiety, the tricyclic ketone is subjected to a Grignard reaction using N-methyl-4-piperidylmagnesium chloride [1].

-

The resulting tertiary alcohol is dehydrated under acidic conditions to form an exocyclic double bond, yielding N-methyl loratadine[1].

-

Finally, a reaction with ethyl chloroformate replaces the N-methyl group with an N-ethoxycarbonyl group, yielding Loratadine [1][4].

Synthetic workflow from 2-cyano-3-methylpyridine to the API Desloratadine.

The Immediate Starting Material: Loratadine

For the direct synthesis of desloratadine, Loratadine (8-chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidilydene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is the definitive starting material[5]. The chemical transformation required is the cleavage of the carbamate group (decarbethoxylation) to yield the secondary amine.

Mechanistic Causality of Decarbethoxylation

Carbamates are highly stable and sterically hindered by the bulky tricyclic system, requiring high activation energy for cleavage. The preferred industrial route is Alkaline Hydrolysis using Potassium Hydroxide (KOH) in alcoholic solvents[5][6]. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate that collapses to expel the ethoxide ion, leaving a carbamic acid intermediate that spontaneously decarboxylates to release CO2 and the free secondary amine (desloratadine)[5].

Mechanistic pathway of Loratadine carbamate alkaline hydrolysis.

Comparative Analysis of Hydrolysis Conditions

A critical challenge in this step is API degradation. Prolonged exposure to KOH at boiling temperatures causes the secondary amine of desloratadine to oxidize, leading to color degradation (pink/brown tint) upon storage (>4 months)[5]. Conversely, acidic hydrolysis requires up to 60 hours of reflux and induces a high salt load during neutralization[5].

| Parameter | Alkaline Hydrolysis (KOH/EtOH) | Acidic Hydrolysis (HCl/EtOH) |

| Reagents | KOH or NaOH in Ethanol/Water | Anhydrous HCl in Ethanol |

| Temperature | 70°C - 100°C (Gradient Heating) | Reflux (~80°C) |

| Reaction Time | 10 - 15 hours | Up to 60 hours |

| Yield | ~77% - 95% | ~69% - 89% |

| Impurity Risks | Color degradation on storage | Oxidative degradation, high salt load |

| Post-Processing | Ethyl acetate extraction | Neutralization with NaOH, CH2Cl2 extraction |

Experimental Protocol: Gradient Alkaline Hydrolysis

To mitigate the color degradation associated with prolonged alkali exposure, modern protocols employ a self-validating gradient heating method under inert atmosphere. This balances the kinetic driving force needed to cleave the sterically hindered carbamate with the thermal stability of the product[7].

Materials:

-

Starting Material: Loratadine (1.0 eq)

-

Base: Potassium Hydroxide (KOH) (approx. 13-14 eq)

-

Solvent: 60-75% aqueous Ethanol

-

Extraction Solvent: Ethyl Acetate

-

Inert Gas: Nitrogen (N2)

Step-by-Step Methodology:

-

Preparation & Inertion : Purge a jacketed reaction vessel with Nitrogen gas to displace oxygen. Causality: This is critical to prevent the oxidative color degradation of the newly formed secondary amine.

-

Dissolution : Dissolve Loratadine in the 75% ethanol solvent under continuous stirring and N2 protection[7].

-

Base Addition : Slowly add KOH to the solution. Maintain stirring until fully dissolved (note: dissolution is exothermic).

-

Gradient Heating (Core Reaction) [7]:

-

Rapidly heat the mixture to 70–75°C to initiate the reaction.

-

Ramp the temperature to 85°C and hold for 2 hours.

-

Cool to 70°C and hold for 3 hours.

-

Kinetic Spike: Rapidly heat to 100°C for 2 hours to drive the sterically hindered carbamate cleavage to completion.

-

Cool back to 85°C. Monitor via HPLC until the Loratadine peak is completely consumed.

-

-

Work-up & Extraction : Cool the reaction mixture to room temperature. Add ethyl acetate to extract the desloratadine. Separate and discard the aqueous layer (which contains potassium carbonate and ethanol byproducts)[7].

-

Purification : Wash the organic layer with purified water 2-3 times. Perform crystallization, decolorization (using activated carbon), and recrystallization from ethyl acetate to yield 100% pure crystalline desloratadine[7][8].

References

- Benchchem - An In-Depth Technical Guide to the Synthesis of Loratadine and Related Compounds.

- Google Patents (CN104610225A) - Preparation method of desloratadine.

- Google Patents (EP1542986B1) - Process for the production of desloratadine.

- Google Patents (WO2004029039A1) - An improved process for the production of desloratadine.

- Dr. Press (CEAM 2024) - Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.

- Semantic Scholar - Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one.

- KPI.ua - Stage synthesis of 6-Methyluracil based on commercially available raw materials.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drpress.org [drpress.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 6. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]

- 7. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]

- 8. ela.kpi.ua [ela.kpi.ua]

3-(m-Chlorophenethyl)pyridine: Nomenclature, Synonyms, and Mechanistic Role in Tricyclic Antihistamine Synthesis

Executive Summary

3-(m-Chlorophenethyl)pyridine is a highly specialized organic intermediate essential to the pharmaceutical manufacturing of second-generation, non-sedating antihistamines, most notably Loratadine (Claritin) and Desloratadine (Clarinex). As a bridging molecule, it provides the core structural framework required to build the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine ring system. This technical guide provides an authoritative breakdown of its nomenclature, its mechanistic role in API synthesis, and self-validating experimental protocols for its preparation and downstream conversion.

Chemical Identity, Nomenclature, and Synonyms

The nomenclature surrounding this intermediate can often be a source of confusion due to the rapid sequential functionalization it undergoes during API synthesis.

The IUPAC name for the core unfunctionalized intermediate is 3-[2-(3-chlorophenyl)ethyl]pyridine . In pharmaceutical literature and regulatory impurity profiling, it is frequently referred to as 3-(3-Chlorophenethyl)pyridine or Loratadine Impurity 34 [1].

It is critical to differentiate the base intermediate from its downstream activated forms, specifically the N-oxide and the 2-cyano derivatives, which possess distinct Chemical Abstracts Service (CAS) registry numbers and physical properties.

Table 1: Chemical Identity and Derivative Profiling

| Compound Name | IUPAC / Synonym | CAS Number | Molecular Formula | Synthetic Role |

| 3-(3-Chlorophenethyl)pyridine | Loratadine Impurity 34 | 31251-59-9 | C₁₃H₁₂ClN | Core Intermediate ; forms the primary structural bridge. |

| 3-(3-Chlorophenethyl)pyridine N-oxide | Pyridine, 3-[2-(3-chlorophenyl)ethyl]-, 1-oxide | 31255-47-7 | C₁₃H₁₂ClNO | Activated Intermediate ; primes the pyridine ring for cyanation. |

| 2-Cyano-3-(3-chlorophenethyl)pyridine | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 31255-57-9 | C₁₄H₁₁ClN₂ | Precursor ; ready for hydrolysis to picolinic acid and cyclization. |

Mechanistic Role in Loratadine Synthesis (Causality & Logic)

The synthesis of Loratadine requires the fusion of a pyridine ring and a chlorobenzene ring via a cycloheptene structure. 3-(m-Chlorophenethyl)pyridine serves as the linear precursor before ring closure[2]. The synthetic logic relies on three highly controlled mechanistic phases:

-

Bridge Formation via Wolff-Kishner Reduction: The precursor, 3-pyridyl-3-chlorobenzyl ketone, must be reduced to form the ethyl bridge. Causality for method selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided because it would trigger the reductive dehalogenation of the meta-chloro group on the benzene ring. Instead, the Wolff-Kishner reduction (using hydrazine and a strong base) is employed. It selectively reduces the ketone to an alkane without cleaving the aryl-chloride bond[2].

-

Pyridine Activation via N-Oxidation: To eventually close the tricyclic ring, a carboxyl group must be installed at the C2 position of the pyridine ring. However, pyridine is highly electron-deficient and resists direct nucleophilic substitution. Causality for method selection: Oxidizing the pyridine nitrogen to an N-oxide temporarily alters the electronic distribution, highly activating the C2 position for nucleophilic attack.

-

Reissert-Henze Cyanation: The N-oxide is reacted with an activating agent (such as N,N-dimethylcarbamoyl chloride) and aqueous sodium cyanide. This regioselectively installs a cyano group at the C2 position, yielding 2-cyano-3-(3-chlorophenethyl)pyridine, which is subsequently hydrolyzed to picolinic acid for final cyclization.

Mandatory Visualization: Synthetic Pathway

Synthetic pathway of Loratadine highlighting 3-(m-Chlorophenethyl)pyridine intermediates.

Experimental Protocols (Self-Validating Systems)

The following methodologies are adapted from validated industrial patent workflows[2], ensuring high-yield generation of the intermediate and its downstream derivatives.

Protocol 1: Synthesis of 3-(3-Chlorophenethyl)pyridine via Wolff-Kishner Reduction

This protocol utilizes in-process controls (IPC) to self-validate reaction completion before downstream processing.

-

Charge Reactor: In a clean, dry reactor, charge 18.5 kg of monoethylene glycol.

-

Reagent Addition: Add the unisolated crude 3-pyridyl-3-chlorobenzyl ketone. Slowly introduce 2.37 kg (47 moles) of hydrazine hydrate and 0.3 kg (9 moles) of sodium hydroxide.

-

Thermal Activation: Heat the reaction mass to 140–145 °C under continuous agitation.

-

Self-Validation (IPC): Maintain temperature for 6–10 hours. Sample the reaction matrix every 2 hours and analyze via Gas Chromatography (GC). The system is validated as complete when the ketone precursor peak is <1.0%.

-

Workup & Isolation: Cool the mass to room temperature, dilute with water, and extract using dichloromethane. Wash the organic layer with brine and distill off the solvent.

-

Yield: ~3.95 kg (54.8% yield) of 3-(3-chlorophenethyl)pyridine as a pale oil, validated at >97.5% GC purity.

Protocol 2: Preparation of 3-(3-Chlorophenethyl)pyridine-N-oxide

This step relies on strict pH control to validate the integrity of the N-oxide product without causing degradation.

-

Oxidation Matrix: To 31.18 kg (150 moles) of 3-(3-chlorophenethyl)pyridine, add 25.44 kg (410 moles) of glacial acetic acid.

-

Peroxide Addition: Slowly charge 40.39 kg (1190 moles) of 40% hydrogen peroxide (

). -

Thermal Activation: Heat the mixture to 65–75 °C and stir for 20–25 hours.

-

Self-Validation (pH & HPLC): Cool the mixture. To validate the quench and isolate the product without degrading the newly formed N-oxide bond, strictly titrate the mixture with 15% aqueous caustic (NaOH) solution until the pH stabilizes exactly between 8.0 and 9.0.

-

Yield: ~29.52 kg (81.9% yield) of the N-oxide, validated at >97.0% HPLC purity.

Analytical Characterization & Impurity Profiling

In the context of drug development, unreacted 3-(3-chlorophenethyl)pyridine acts as a process impurity (Loratadine Impurity 34)[3]. Because it lacks the tricyclic structure, it has no antihistamine efficacy but can carry over into the final API if the Wolff-Kishner reduction or subsequent N-oxidation is incomplete. Regulatory standards require the quantification of this specific intermediate in the final Loratadine API using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), ensuring its presence remains below the ICH Q3A qualification thresholds (typically <0.15%).

References

-

Morepen Laboratories Limited. "A process for the manufacturing of loratadine and its intermediates." WIPO Patent WO2006006184A2, 2006. 4[2]

-

ChemicalBook. "3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9." Chemical Properties and Synonyms. 5[5]

-

Veeprho Pharmaceuticals. "Loratadine Impurity 34 - CAS 31251-59-9." Reference Standards. 3[3]

-

Avanscure Lifesciences. "2-Cyano-3-(3-chlorophenethyl)pyridine | CAS Number : 31255-57-9." 6[6]

Sources

- 1. 3-(3-CHLOROPHENETHYL) PYRIDINE | Convenants PharmaChem LLP. [covenantspc.com]

- 2. "An Improved Process For The Manufacturing Loratadine And Its [quickcompany.in]

- 3. veeprho.com [veeprho.com]

- 4. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 5. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]

- 6. avanscure.com [avanscure.com]

An In-depth Technical Guide to Determining the Solubility of 3-(3-Chlorophenylethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs many aspects of the pharmaceutical development pipeline.[4][6] For a compound like 3-(3-Chlorophenylethyl)pyridine, which serves as a building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for:[1][2]

-

Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and crystallization, and developing efficient purification strategies.

-

Formulation Development: Selecting suitable excipients and solvent systems for creating stable and effective drug delivery systems.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in in-vitro and in-vivo models.

Low aqueous solubility, in particular, can lead to poor bioavailability and other developmental hurdles, making early characterization essential.[6] This guide provides the necessary tools to undertake a thorough investigation of the solubility of 3-(3-Chlorophenylethyl)pyridine in a range of organic solvents, thereby enabling informed decision-making throughout the research and development process.

Physicochemical Properties of 3-(3-Chlorophenylethyl)pyridine

Before embarking on solubility studies, it is crucial to understand the key physicochemical properties of the compound of interest. These properties can help in selecting appropriate solvents and analytical techniques.

| Property | Value | Source |

| Chemical Name | 3-(3-Chlorophenylethyl)pyridine | [1] |

| CAS Number | 31251-59-9 | [1][2][7] |

| Molecular Formula | C13H12ClN | [1][7] |

| Molecular Weight | 217.69 g/mol | [1][7] |

| Appearance | Oil | [1][2][8] |

| Boiling Point | 312.4±22.0 °C (Predicted) | [1] |

| Density | 1.157±0.06 g/cm3 (Predicted) | [1] |

| pKa | 5.40±0.10 (Predicted) | [1] |

Note: The predicted values should be used as a guide and may not reflect experimentally determined values.

The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible.[3] Given the presence of a pyridine ring (polar) and a chlorophenyl group (non-polar), 3-(3-Chlorophenylethyl)pyridine is expected to exhibit a range of solubilities in solvents of varying polarities. A preliminary qualitative assessment of its solubility in dichloromethane and ethyl acetate has been noted.[1]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.

Required Materials and Equipment

-

3-(3-Chlorophenylethyl)pyridine

-

A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(3-Chlorophenylethyl)pyridine to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3][5]

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).[9][10]

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[3][4][9] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[10]

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[3][9]

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[3] This step is critical to remove any remaining undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(3-Chlorophenylethyl)pyridine.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-(3-Chlorophenylethyl)pyridine.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of 3-(3-Chlorophenylethyl)pyridine in the saturated solvent samples.[3][11] Given its chemical structure containing a pyridine ring and a chromophore (the chlorophenyl group), UV detection is a suitable choice.[12]

Suggested HPLC Method Parameters (Starting Point)

The following are suggested starting parameters for developing an HPLC method for the analysis of 3-(3-Chlorophenylethyl)pyridine. Optimization will be necessary.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer).[14] The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.[13]

-

Detection Wavelength: To be determined by running a UV scan of a standard solution of 3-(3-Chlorophenylethyl)pyridine to find the wavelength of maximum absorbance (λmax). A common starting point for aromatic compounds is 254 nm.[13]

-

Injection Volume: 10 µL.[13]

-

Column Temperature: 30 °C.[13]

Calibration and Quantification

-

Prepare a Stock Solution: Accurately weigh a known amount of 3-(3-Chlorophenylethyl)pyridine and dissolve it in a suitable solvent (e.g., mobile phase) in a volumetric flask.

-

Prepare a Series of Standard Solutions: Perform serial dilutions of the stock solution to prepare at least five standard solutions of known concentrations.

-

Construct a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.

-

Analyze Samples: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations using the calibration curve.

-

Calculate Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in units such as mg/mL or g/L.

Analytical Method Validation Workflow

A validated analytical method ensures the reliability of the generated solubility data. The following diagram outlines the key parameters to be assessed during method validation.

Caption: Key parameters for analytical method validation.

Data Reporting and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table summarizing the solubility of 3-(3-Chlorophenylethyl)pyridine in each organic solvent at the specified temperature is recommended.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Solvent 1 | 25 | Value | Value |

| Solvent 2 | 25 | Value | Value |

| Solvent 3 | 25 | Value | Value |

| ... | ... | ... | ... |

The results should be interpreted in the context of solvent polarity and the structural features of 3-(3-Chlorophenylethyl)pyridine. This information will be invaluable for guiding future synthetic, purification, and formulation efforts.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3-(3-Chlorophenylethyl)pyridine in organic solvents. By following the detailed shake-flask protocol and developing a validated HPLC method for quantification, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. While pre-existing quantitative data is sparse, the methodologies described herein provide a clear path to elucidating this critical physicochemical property.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- HELIX Chromatography. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- World Health Organization. (n.d.). Annex 4.

- ChemicalBook. (2024, April 15). 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9.

- Pharmaffiliates. (n.d.). CAS No : 31251-59-9 | Product Name : 3-(3-Chlorophenylethyl)pyridine.

- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.

- Echemi. (n.d.). 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile Safety Data Sheets.

- DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

- PrepChem.com. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile.

- Santa Cruz Biotechnology. (n.d.). 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9.

- Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride - Eureka.

- Veer-Chemie. (n.d.). 3-(3-Chlorophenylethyl)pyridine.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- NCBI Bookshelf. (n.d.). Analytical Methods - Toxicological Profile for Pyridine.

- (n.d.). III Analytical Methods.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.

- ResearchGate. (2025, August 10). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile.

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- ScienceDirect. (2014, November 1). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.

- Benchchem. (n.d.). Solubility Profile of 3,5-Dichloro-2-(trichloromethyl)pyridine in Organic Solvents: A Technical Guide.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

- 1. 3-(3-CHLOROPHENYLETHYL)PYRIDINE | 31251-59-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. 3-(3-Chlorophenylethyl)pyridine | CAS 31251-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. veerchemie.com [veerchemie.com]

- 9. raytor.com [raytor.com]

- 10. who.int [who.int]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Pharmacological Utility & Synthetic Applications of 3-(3-Chlorophenylethyl)pyridine Scaffolds

Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The 3-(3-Chlorophenylethyl)pyridine scaffold represents a critical structural motif in medicinal chemistry, primarily serving as the advanced key intermediate (KAI) for the synthesis of tricyclic antihistamines, most notably Loratadine (Claritin™) and its active metabolite Desloratadine (Clarinex™).

While the linear 3-(3-chlorophenylethyl)pyridine molecule itself is not a marketed therapeutic, its derivatives—formed via cyclization—are potent, long-acting, non-sedating H1-receptor antagonists. This guide analyzes the scaffold's physicochemical properties, its transformation into bioactive tricyclic systems, and the pharmacological mechanisms of its derivatives.

Key Technical Insight: The "3-(3-chlorophenylethyl)pyridine" moiety provides the essential lipophilic and electronic architecture required for high-affinity binding to the G-protein coupled Histamine H1 receptor. The chlorine atom at the meta position of the phenyl ring and the nitrogen of the pyridine ring are pharmacophoric elements critical for selectivity over muscarinic receptors.

Chemical Basis & Structural Analysis

2.1. The Pharmacophore

The core structure consists of a pyridine ring linked to a 3-chlorophenyl ring via a two-carbon ethyl bridge. This flexibility is transient; in drug development, this linker is typically cyclized to form a rigid tricyclic system (benzo[5,6]cyclohepta[1,2-b]pyridine).

| Feature | Chemical Function | Pharmacological Role (in Derivatives) |

| Pyridine Ring | Basic heterocycle | Proton acceptor; mimics the histamine imidazole ring interaction. |

| 3-Chlorophenyl | Lipophilic moiety | Increases logP; fits into the hydrophobic pocket of the H1 receptor. |

| Ethyl Linker | Flexible spacer | Precursor to the central cycloheptene ring; determines ring size upon cyclization. |

| Meta-Cl Subst. | Electronic tuning | Enhances metabolic stability and receptor affinity compared to unsubstituted analogs. |

2.2. Distinction from MPEP/MTEP

Note for Researchers: Do not conflate this scaffold with MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 antagonist. The critical difference lies in the linker (ethyl vs. ethynyl) and the pyridine substitution pattern (3-pyridyl vs. 2-pyridyl). The saturated ethyl linker of the subject scaffold is designed for cyclization chemistry, whereas the alkyne of MPEP is a rigid spacer for allosteric modulation.

Pharmacological Applications of Derivatives

The primary pharmacological utility of 3-(3-Chlorophenylethyl)pyridine derivatives lies in the Second-Generation Antihistamines .

3.1. Primary Derivative: Loratadine & Desloratadine

Upon cyclization and functionalization (typically with a piperidine ring), the scaffold yields Loratadine . Metabolic decarboxylation of Loratadine yields Desloratadine .

-

Therapeutic Class: H1-Receptor Antagonist (Inverse Agonist).

-

Indication: Allergic rhinitis, chronic idiopathic urticaria.

-

Mechanism of Action: These derivatives do not merely block histamine; they function as inverse agonists . The H1 receptor exhibits constitutive activity (spontaneous signaling) even in the absence of histamine. The tricyclic derivative binds to the inactive state of the receptor, stabilizing it and reducing basal NF-κB signaling.

3.2. Signaling Pathway Blockade

The following diagram illustrates how the cyclized derivative (Loratadine/Desloratadine) interrupts the Histamine H1 signaling cascade.

Caption: Mechanism of Inverse Agonism by Loratadine derivatives at the H1 Receptor, preventing Gq-mediated calcium release.

Synthetic Methodology: The "Loratadine Process"

For process chemists, the 3-(3-Chlorophenylethyl)pyridine scaffold is the substrate for the critical Friedel-Crafts Cyclization step.

4.1. Synthesis Workflow

-

Formation of the Scaffold: 3-Methylpyridine is lithiated and reacted with 3-chlorobenzyl chloride (or equivalent) to form the linear 3-(3-chlorophenylethyl)pyridine.

-

Functionalization: The pyridine ring is oxidized (N-oxide) and cyanation is introduced at the 2-position (Reissert-Henze reaction) to yield 2-Cyano-3-(3-chlorophenylethyl)pyridine .

-

Cyclization (The Critical Step): Hydrolysis of the nitrile to the carboxylic acid, followed by acid-mediated cyclization (using Superacid or Polyphosphoric acid) closes the central ring to form the tricyclic ketone (8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one ).

4.2. Synthetic Pathway Diagram

Caption: The chemical evolution of the 3-(3-Chlorophenylethyl)pyridine scaffold into the tricyclic antihistamine core.

Experimental Protocols

Protocol A: Detection of Impurity 27 (Quality Control)

In drug development, the uncyclized 3-(3-chlorophenylethyl)pyridine derivatives are potential impurities. This HPLC protocol separates the scaffold from the final drug product.

-

Objective: Quantify "Loratadine Impurity 27" (2-Cyano-3-(3-chlorophenylethyl)pyridine).[1]

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (20% B), 5-25 min (Linear to 80% B), 25-30 min (Hold 80% B).

-

Detection: UV @ 254 nm.

-

Validation: The linear scaffold typically elutes earlier than the tricyclic Loratadine due to lower lipophilicity and lack of the piperidine-carbamate tail.

Protocol B: Microsomal Stability Assay (Metabolic Probe)

If evaluating novel derivatives of this scaffold:

-

Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Relevance: The "ethyl" bridge is a potential site for metabolic oxidation (benzylic hydroxylation). The "3-chlorophenyl" ring is generally resistant to Phase I metabolism, directing metabolism to the pyridine ring or the linker.

References

-

Synthesis of Loratadine Intermediates. Google Patents. "Process for the manufacturing of loratadine and its intermediates (WO2006006184A2)."

-

Pharmacology of H1 Antagonists. National Institutes of Health (NIH). "Histamine H1 Receptor: A Target for Allergic Diseases."

-

Chemical Properties of Pyridine Derivatives. ChemSRC. "3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile Data Sheet."

-

Impurity Profiling in Antihistamines. CymitQuimica. "Loratadine Impurity 27 (CAS 31255-57-9)."[1]

Sources

The Strategic Evolution of Loratadine Synthesis: A Guide to its Core Intermediates

Introduction: Beyond a Molecule, A Lesson in Process Chemistry

Loratadine, the active pharmaceutical ingredient in Claritin®, represents a landmark in medicinal chemistry as a highly successful second-generation antihistamine.[1] Its development by Schering-Plough, patented in 1980 and brought to market in 1988, was driven by the need for a non-sedating alternative to first-generation allergy medications.[1] The intricate tricyclic structure of Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, presented a significant synthetic challenge.[4] This guide provides an in-depth examination of the historical evolution of its synthesis, with a specific focus on the pivotal intermediates that defined its manufacturing viability. We will explore the causality behind the strategic shifts in synthetic routes, moving from initial concepts to robust, industrial-scale processes. This narrative is not merely a recitation of chemical steps but a field-proven analysis of why these choices were made, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis - Early Synthetic Challenges and the Rise of a Key Intermediate

The initial patented syntheses of Loratadine, while demonstrating the molecule's efficacy, were not without their challenges for large-scale production. An early and critical pathway involved the use of a Grignard reagent with a pre-formed tricyclic core. However, this approach was hampered by the formation of a significant amount of a 1,6-addition byproduct, which could be as high as 30%.[2] This side reaction created considerable downstream difficulties in purification, ultimately impacting the overall yield and economic feasibility of the process.[2]

This inefficiency drove the search for a more controlled and higher-yielding synthetic strategy. The breakthrough came with the development of a route centered around a pivotal intermediate: 8-chloro-5,6-dihydro-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-one . This tricyclic ketone proved to be the cornerstone of a more robust and industrially scalable process.[4] The rationale behind this strategic shift was clear: by constructing this stable, key intermediate first, the subsequent, more complex bond formations could be achieved with greater selectivity and control, thereby minimizing byproduct formation and simplifying purification.

The now-classical synthesis of this key tricyclic ketone intermediate begins with the readily available starting material, 2-cyano-3-methylpyridine.[4] The overall yield for the formation of this crucial intermediate is approximately 36%.[5]

Caption: Final synthetic steps to Loratadine.

Experimental Protocol: Conversion of Tricyclic Ketone to Loratadine

Step 1: Grignard Reaction and Dehydration

-

React the 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one with N-methyl-4-piperidylmagnesium chloride in an anhydrous ether solvent such as tetrahydrofuran (THF). [4]To improve yield and purity by minimizing byproducts, this reaction is optimally performed at very low temperatures (-85 to -95°C). [2]2. After the reaction is complete, quench with an aqueous solution of ammonium chloride and extract the product. [2]3. Dehydrate the resulting tertiary alcohol intermediate under acidic conditions (e.g., with sulfuric acid or polyphosphoric acid) to form 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzoc[2][3]yclohepta[1,2-b]pyridine. [4][6] Step 2: N-Carbethoxylation

-

To a mixture of the N-methyl precursor and a non-nucleophilic base such as diisopropylethylamine in an inert solvent like toluene, slowly add ethyl chloroformate under a nitrogen atmosphere. [7]2. Heat the reaction mixture (e.g., 60-75°C) for 1-2 hours. [7]3. Upon completion, cool the mixture, wash with water, and adjust the pH. [7]4. Isolate the crude Loratadine and purify by crystallization from a suitable solvent, such as acetonitrile, to yield the final product with high purity (>99%). [2][7]

Part 3: Alternative Pathways - The McMurry Coupling as a Convergent Strategy

In the continuous effort to optimize drug manufacturing, alternative synthetic routes are often explored. For Loratadine, a notable alternative is the use of the McMurry reaction. [4]This approach is considered more "convergent" because it joins two large, pre-formed fragments in a single key step, which can be more efficient than a linear synthesis where the main backbone is built step-by-step.

The McMurry coupling involves a reductive cross-coupling of the key tricyclic ketone intermediate with N-ethoxycarbonyl-4-piperidone, using a low-valent titanium reagent (typically generated in situ from TiCl4 and a reducing agent like zinc). [4][8]This reaction directly forms the exocyclic double bond and assembles the final carbon skeleton of Loratadine in one pot.

Caption: Convergent synthesis of Loratadine via McMurry Coupling.

Experimental Protocol: McMurry Coupling Synthesis of Loratadine

-

Generate low-valent titanium species in situ by reacting titanium tetrachloride (TiCl4) with a reducing agent, such as zinc dust, in an inert, dry solvent like THF under an inert atmosphere. [8]2. Cool the resulting slurry of the low-valent titanium reagent.

-

Add a solution of the 8-chloro-5,6-dihydro-11H-benzoc[2][3]yclohepta[1,2-b]pyridin-11-one and N-ethoxycarbonyl-4-piperidone in the same solvent to the titanium slurry. [8]4. Heat the reaction mixture to reflux for several hours to facilitate the coupling reaction. [4]5. After the reaction is complete, isolate and purify the Loratadine from the reaction mixture using conventional methods, such as extraction and crystallization. [8]

Data and Yield Comparison

The choice of a synthetic route in pharmaceutical development is heavily influenced by quantitative metrics such as yield and purity. The following tables summarize reported data for the key transformations, highlighting the effectiveness of the established pathways.

Table 1: Yields and Purity for Loratadine Synthesis via the Tricyclic Ketone Intermediate

| Step | Product | Reported Yield (%) | Purity (%) | Reference |